

Quantum Chemical Calculations for 3,5-Dichloropyridazine: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dichloropyridazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of **3,5-Dichloropyridazine**. While direct, in-depth computational studies on **3,5-Dichloropyridazine** are limited in publicly available literature, this document outlines the established theoretical methodologies and presents illustrative data from closely related molecules. This approach provides a robust framework for understanding and predicting the behavior of **3,5-Dichloropyridazine** in various chemical and biological contexts.

Introduction to 3,5-Dichloropyridazine

3,5-Dichloropyridazine, with the chemical formula $C_4H_2Cl_2N_2$, is a heterocyclic compound of interest in pharmaceutical and agrochemical research.^[1] Its chemical structure, characterized by a pyridazine ring substituted with two chlorine atoms, makes it a versatile building block for the synthesis of more complex molecules.^{[1][2]} Understanding its electronic structure, vibrational properties, and reactivity is crucial for the rational design of novel compounds with desired biological activities. Quantum chemical calculations offer a powerful, non-experimental approach to obtaining this fundamental information.

Theoretical and Computational Methodology

The primary method for quantum chemical calculations of molecules like **3,5-Dichloropyridazine** is Density Functional Theory (DFT).^{[3][4]} This approach has been

successfully applied to a variety of substituted pyridazines and other heterocyclic systems, providing results that are in excellent agreement with experimental data.[3][5][6]

Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is typically achieved using a gradient descent algorithm to find the minimum energy conformation on the potential energy surface. A commonly used and reliable functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][7][8] The choice of basis set is also critical; Pople-style basis sets such as 6-31G(d,p) or the more flexible 6-311++G(d,p) are frequently employed to provide a good balance between accuracy and computational cost.[3][7]

Vibrational Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5][6] The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model.[7][9][10]

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.[11][12] The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally indicates a more reactive species.[8][13] From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including:

- Ionization Potential (I): The energy required to remove an electron.
- Electron Affinity (A): The energy released when an electron is added.
- Electronegativity (χ): The ability of an atom to attract electrons.

- Chemical Hardness (η): A measure of resistance to charge transfer.
- Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
- Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

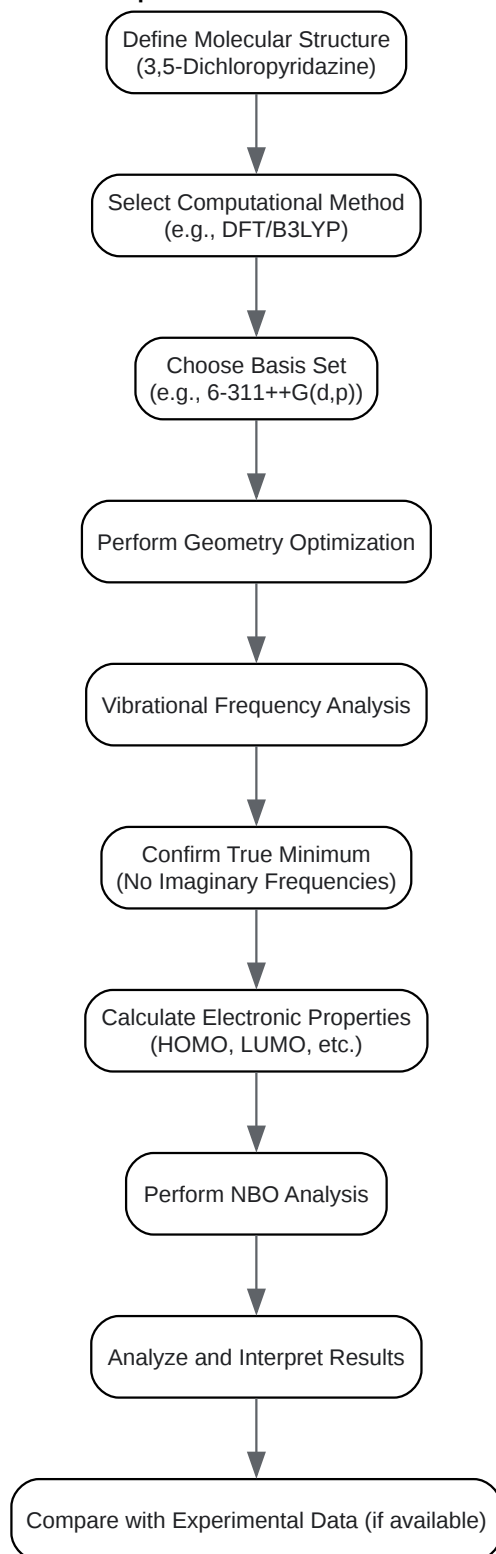
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in a molecule. It allows for the investigation of charge transfer interactions between filled and vacant orbitals, which can reveal important information about intramolecular bonding and stability.^[8]

Workflow for Quantum Chemical Calculations

The logical flow of a typical quantum chemical investigation of a molecule like **3,5-Dichloropyridazine** is illustrated in the following diagram.

Computational Workflow



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Computational Workflow

Illustrative Quantitative Data

As specific computational data for **3,5-Dichloropyridazine** is not readily available, the following tables present data for a structurally similar molecule, 4,5-Dichloropyridazin-3-(2H)-one, calculated at the B3LYP/6-31G(d,p) level of theory.^[3] This data serves as a valuable proxy for understanding the types of results that can be obtained for **3,5-Dichloropyridazine**.

Table 1: Selected Optimized Geometrical Parameters for 4,5-Dichloropyridazin-3-(2H)-one^[3]

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
Cl1-C2	1.720	C4-N1-N2	-
Cl2-C3	1.738	N2-N1-C4	-
O1-C1	1.218	N1-N2-C1	-
N1-N2	1.338	N1-C4-C3	-
N1-C4	1.302	C2-C3-C4	-
N2-C1	1.401	Cl1-C2-C1	-
C1-C2	1.473	Cl2-C3-C4	-
C2-C3	1.367	O1-C1-N2	-
C3-C4	-	O1-C1-C2	-

Note: A complete set of bond angles was not provided in the source material.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for 4,5-Dichloropyridazin-3-(2H)-one^[3]

Parameter	Value (eV)
EHOMO	-
ELUMO	-
Energy Gap (ΔE)	-
Ionization Potential (I)	-
Electron Affinity (A)	-
Electronegativity (χ)	-
Chemical Hardness (η)	-
Chemical Softness (S)	-
Electrophilicity Index (ω)	-

Note: Specific values for these parameters were not explicitly tabulated in the cited reference, but the study indicates their calculation.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, provide a powerful and predictive framework for investigating the molecular properties of **3,5-Dichloropyridazine**. While a dedicated computational study on this specific isomer is yet to be widely published, the established methodologies and data from closely related compounds offer significant insights. By following the outlined computational workflow, researchers can elucidate the geometry, vibrational spectra, electronic structure, and reactivity of **3,5-Dichloropyridazine**, thereby facilitating its application in drug discovery and materials science. The illustrative data from a similar molecule underscores the type and quality of information that can be generated, providing a solid foundation for future theoretical and experimental investigations.

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